

A Comparative Guide to GSK2983559 Free Acid and Other RIPK2 Inhibitors

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Compound of Interest							
Compound Name:	GSK2983559 free acid						
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Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) has emerged as a critical mediator in the innate immune system, playing a pivotal role in signaling pathways initiated by the intracellular pattern recognition receptors NOD1 and NOD2.[1][2] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory conditions, including inflammatory bowel disease (IBD), sarcoidosis, and Blau syndrome, making RIPK2 an attractive therapeutic target.[2][3] GSK2983559, a potent and selective RIPK2 inhibitor, was the first to enter clinical trials, highlighting the therapeutic potential of targeting this kinase.[2][4] This guide provides an objective comparison of **GSK2983559 free acid** (the active metabolite of the prodrug GSK2983559) with other notable RIPK2 inhibitors, supported by experimental data to aid in research and development decisions.

Performance Comparison of RIPK2 Inhibitors

The following tables summarize the quantitative data for **GSK2983559** free acid and a selection of other RIPK2 inhibitors. The data has been compiled from various studies, and it is important to note that direct comparisons may be limited by variations in experimental conditions across different laboratories.



Inhibitor	Туре	Biochemica I Potency (IC50)	Cellular Potency (IC50)	Key Selectivity Notes	Reference
GSK2983559 free acid (Compound 4)	Type I	4 nM (IL-8 production in HEK293)	13 nM (TNF- α production in monocytes)	Highly selective. In a panel of 300 kinases, only two were inhibited by ~30% by its precursor, GSK583.	[3]
GSK583	Туре І	8.0 nM (TNF- α production in human monocytes)	237 nM (TNF-α production in human whole blood)	Excellent selectivity in a panel of 300 kinases.	[3]
WEHI-345	Type I	130 nM	>10-fold lower cellular potency than biochemical	High specificity for RIPK2 (KD: 46 nM) over RIPK1, RIPK4, and RIPK5 (KD: >10 μM). Inhibited KIT, RET, PDGFRβ, and SRC.	[2][5]
Ponatinib	Type II	6.7 nM	1-10 nM (decreased mRNA levels of CCL4, CXCL2, and RANTES in	Highly promiscuous inhibitor.	[3][5]

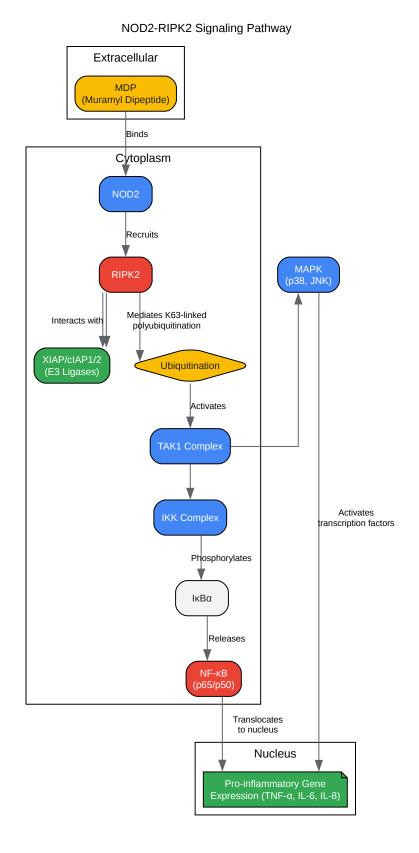


			RAW264.7 cells)		
Gefitinib	Туре І	51 nM (inhibition of RIPK2 tyrosine phosphorylati on)	Not specified	Non- selective, also an EGFR inhibitor.	[2][3]
CSLP37	Туре І	Not specified	Excellent potency in NOD2/HEK- Blue reporter assay	Over 20-fold selectivity for ALK2.	[4][5]
BI 706039	Not specified	Not specified	Blocks MDP- induced TNF- α production in human and murine cells	Good selectivity and pharmacokin etics.	[4]
RIPK2-IN-7 (Compound 10w)	Туре І	0.6 nM	1.9 nM (TNF- α production in Raw264.7 cells)	High kinase selectivity; >7900-fold vs RIPK1 and >50,000-fold vs FLT3.	[6][7]

Signaling Pathway and Experimental Workflow

To understand the context of RIPK2 inhibition, it is crucial to visualize the signaling pathway and the general workflow of inhibitor testing.

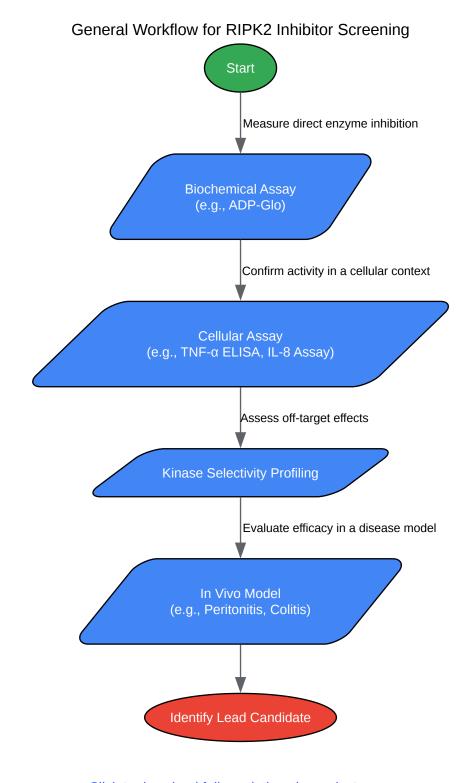




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Caption: The NOD2 signaling pathway leading to pro-inflammatory gene expression.





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Caption: A generalized workflow for the screening and validation of RIPK2 inhibitors.

Experimental Protocols



Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of RIPK2 inhibitors.

Biochemical Kinase Assay (e.g., Transcreener® ADP² Assay)

This assay quantifies the enzymatic activity of RIPK2 by measuring the production of ADP.

- Principle: The assay uses an antibody that specifically binds to ADP over ATP, coupled with a
 fluorescent tracer. ADP produced by the kinase reaction displaces the tracer from the
 antibody, leading to a change in fluorescence polarization.[8]
- Materials:
 - Purified recombinant RIPK2 enzyme.
 - ATP.
 - Test inhibitors (e.g., GSK2983559 free acid) at various concentrations.
 - Transcreener® ADP² FP Assay Kit (containing ADP antibody, tracer, and buffers).
 - Assay plates (e.g., 384-well).
 - Plate reader capable of measuring fluorescence polarization.
- Procedure:
 - Prepare a reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 2.5 mM MnCl₂, 0.1 mg/mL BSA, 0.05 mM DTT).[8]
 - Dispense the test inhibitors at desired concentrations into the assay plate.
 - \circ Add the RIPK2 enzyme (e.g., 0.12 μ M) to the wells containing the inhibitors and incubate for a defined period (e.g., 30 minutes) at room temperature.[8]
 - Initiate the kinase reaction by adding ATP (e.g., 50 μM).



- Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
- Stop the reaction and detect the generated ADP by adding the Transcreener® ADP² detection mix (containing ADP antibody and tracer).
- Incubate for the recommended time (e.g., 40-60 minutes) to allow the detection reaction to reach equilibrium.
- Measure the fluorescence polarization on a compatible plate reader.
- Calculate the percent inhibition based on controls (no enzyme and no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Cytokine Production (e.g., TNF-α or IL-8 ELISA)

This type of assay measures the ability of an inhibitor to block the downstream consequences of RIPK2 activation in a cellular context.

- Principle: Cells expressing the NOD2/RIPK2 pathway are stimulated with a NOD2 ligand (e.g., MDP), leading to the production and secretion of pro-inflammatory cytokines like TNFα or IL-8. The amount of secreted cytokine is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[6]
- Materials:
 - A suitable cell line (e.g., human monocytic THP-1 cells, Raw264.7 macrophages, or HEK293 cells overexpressing NOD2).[3][6]
 - Cell culture medium and supplements.
 - NOD2 ligand, such as L18-MDP or MDP.
 - Test inhibitors.
 - Commercially available ELISA kit for the cytokine of interest (e.g., human TNF-α or IL-8).
- Procedure:



- Seed the cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
- Pre-treat the cells with serially diluted concentrations of the test inhibitor (e.g.,
 GSK2983559 free acid) for a specified time (e.g., 1-2 hours).[9]
- Stimulate the cells with a NOD2 ligand (e.g., MDP) to activate the RIPK2 pathway.
- Incubate for a period sufficient to allow for cytokine production and secretion (e.g., 24 hours).
- Collect the cell culture supernatant.
- Quantify the concentration of the secreted cytokine in the supernatant using the ELISA kit according to the manufacturer's instructions.
- Determine the IC50 value by plotting the percentage of cytokine inhibition against the inhibitor concentration.

Kinase Selectivity Profiling

This is essential to determine the specificity of the inhibitor and to identify potential off-target effects.

- Principle: The inhibitor is tested at a fixed concentration against a large panel of purified kinases to assess its activity against other enzymes.
- Procedure:
 - Provide the test compound to a specialized service provider (e.g., Eurofins Discovery, Reaction Biology Corp.).
 - \circ The inhibitor is typically screened at one or two concentrations (e.g., 0.5 μM or 1 μM) against a panel of hundreds of kinases.[3][6]
 - The activity of each kinase is measured, and the percent inhibition by the test compound is calculated.



 The results are often presented as a percentage of kinases inhibited above a certain threshold (e.g., >50% inhibition) to provide an overview of the inhibitor's selectivity.[3] For promising candidates, full IC50 curves are determined for any off-target kinases of interest.

Conclusion

GSK2983559 free acid remains a benchmark for a potent and selective RIPK2 inhibitor. However, the field is rapidly advancing with the development of new chemical entities, such as the highly potent compound RIPK2-IN-7 (10w), which demonstrates sub-nanomolar efficacy in biochemical assays. [6][7] The choice of an inhibitor for a particular research application will depend on the specific requirements for potency, selectivity, and cell permeability. The experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other emerging RIPK2 inhibitors. As research continues, the development of inhibitors with improved pharmacokinetic and safety profiles will be crucial for the successful clinical translation of RIPK2-targeted therapies for inflammatory diseases.

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